

What is the chemical structure of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-Tyr-OH*

Cat. No.: *B2667570*

[Get Quote](#)

An In-depth Technical Guide to **Boc-D-Tyr-OH**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Tyr-OH, with the IUPAC name (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a crucial N-terminally protected derivative of the non-proteinogenic amino acid D-tyrosine.^{[1][2]} The attachment of the tert-butyloxycarbonyl (Boc) protecting group to the alpha-amino group of D-tyrosine is a fundamental strategy in peptide synthesis. This modification prevents the formation of undesired side reactions during the stepwise elongation of peptide chains, particularly in solid-phase peptide synthesis (SPPS).^[3] The Boc group is characterized by its stability under various conditions and its facile removal under mildly acidic conditions, a critical feature for the successful synthesis of complex peptides.^[3]

D-tyrosine itself is a significant chiral building block for the synthesis of various pharmaceutical compounds, including peptide-based drugs and anti-cancer agents.^[1] Consequently, **Boc-D-Tyr-OH** serves as an essential intermediate in the development of novel therapeutics.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in synthetic chemistry.

Chemical and Physical Properties

Boc-D-Tyr-OH is a white to off-white crystalline powder.^{[1][4]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	70642-86-3	[4]
Molecular Formula	C14H19NO5	[4]
Molecular Weight	281.3 g/mol	[4]
Melting Point	135-140 °C	[4]
Appearance	White to off-white powder	[1] [4]
Solubility	Insoluble in water; soluble in methanol, DMSO, and acetic acid (slightly)	[4]
Optical Rotation (α)	-37.5° (c=1, dioxane)	[4]

Chemical Structure

The chemical structure of **Boc-D-Tyr-OH** features a D-tyrosine core, where the amino group is protected by a tert-butyloxycarbonyl group.

Caption: Chemical structure of **Boc-D-Tyr-OH**.

Synthesis of Boc-D-Tyr-OH

The synthesis of **Boc-D-Tyr-OH** is typically achieved through the reaction of D-tyrosine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[\[1\]](#) This procedure effectively protects the amino group of D-tyrosine.

Experimental Protocol

Materials:

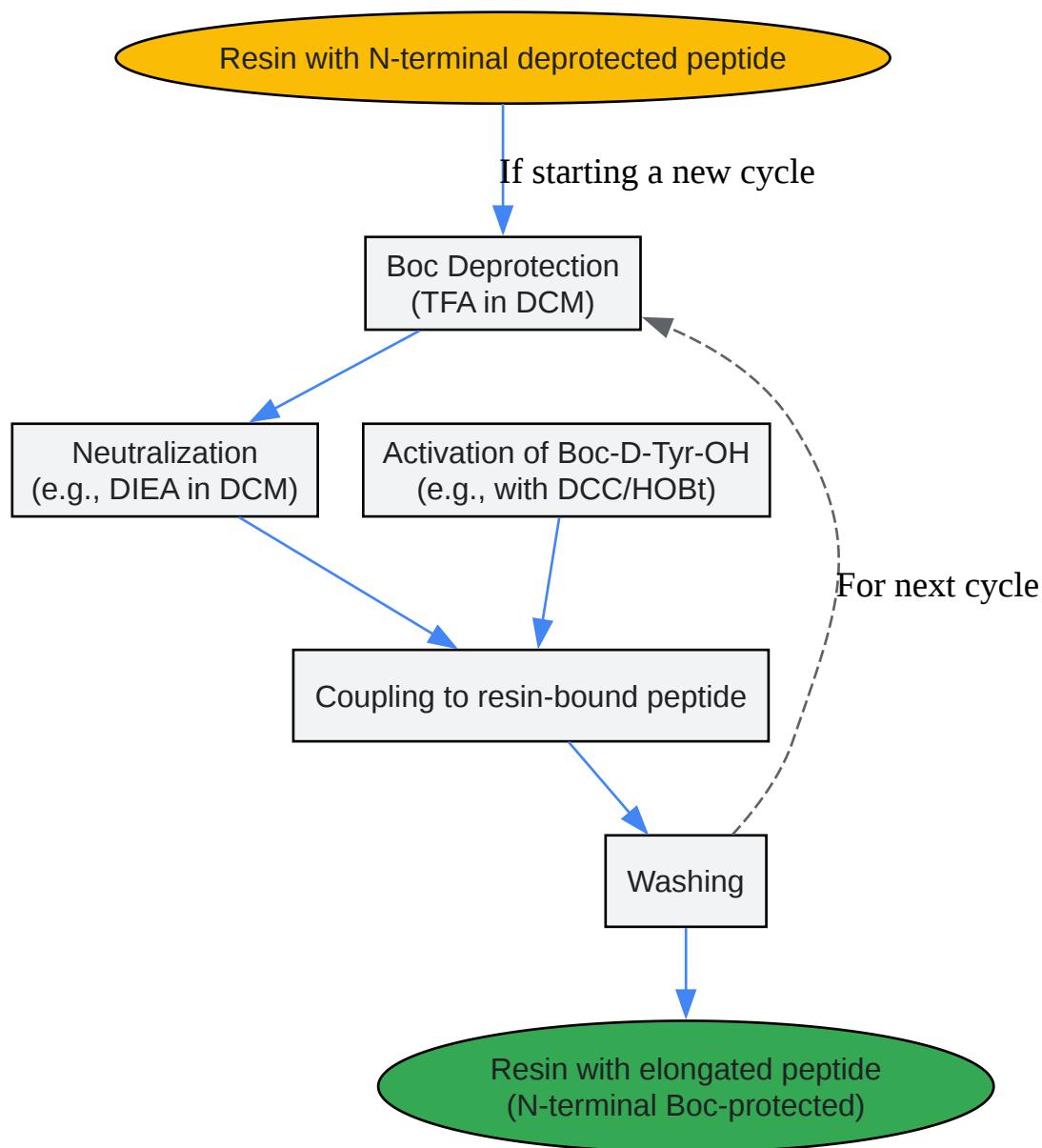
- D-tyrosine
- Di-tert-butyl dicarbonate (Boc anhydride)
- Triethylamine

- Dichloromethane (DCM)
- Dilute sodium bicarbonate solution
- 0.5 M dilute hydrochloric acid
- Saturated saline solution
- Anhydrous sodium sulfate
- Petroleum ether

Procedure:

- In a reaction vessel, dissolve 10 mmol (1 equivalent) of D-tyrosine and 13 mmol (1.3 equivalents) of triethylamine in 30 ml of dichloromethane.
- Cool the solution in an ice-salt bath.
- Slowly add 11 mmol (1.1 equivalents) of Boc anhydride to the solution dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Upon completion of the reaction, filter the mixture.
- Wash the filter cake with dichloromethane and combine the organic phases.
- Wash the combined organic phase sequentially with 20 ml of dilute sodium bicarbonate solution, 20 ml of 0.5 M dilute hydrochloric acid, and 30 ml of saturated saline solution.
- Dry the organic phase over anhydrous sodium sulfate for 2 hours.
- Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product as a pale yellow oily substance.
- Purify the crude product by recrystallization from petroleum ether to yield a pale yellow solid of **Boc-D-Tyr-OH**.^[1]

Applications in Peptide Synthesis


Boc-D-Tyr-OH is a cornerstone in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the synthesis of peptides for research and therapeutic applications.[\[3\]](#)

The Boc Strategy in SPPS

In the Boc strategy of SPPS, the N-terminus of the growing peptide chain is protected by the Boc group.[\[5\]](#) This protecting group is stable to the conditions required for peptide bond formation but can be readily removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid.[\[3\]](#)[\[6\]](#) The use of Boc-protected amino acids like **Boc-D-Tyr-OH** is particularly advantageous for the synthesis of complex and hydrophobic peptides.[\[5\]](#)

Workflow of Boc Solid-Phase Peptide Synthesis

The general workflow for incorporating a **Boc-D-Tyr-OH** residue into a peptide chain using SPPS is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for Boc-SPPS.

Conclusion

Boc-D-Tyr-OH is an indispensable reagent for chemists and pharmaceutical scientists involved in peptide synthesis. Its well-defined chemical properties and the robustness of the Boc protection strategy facilitate the efficient and reliable construction of complex peptide molecules. A thorough understanding of its synthesis and application is paramount for the successful development of novel peptide-based diagnostics and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. glpbio.com [glpbio.com]
- 3. nbinno.com [nbino.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α -amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- To cite this document: BenchChem. [What is the chemical structure of Boc-D-Tyr-OH]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2667570#what-is-the-chemical-structure-of-boc-d-tyr-oh>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com